molecular formula C19H21ClFN3O2S B2441945 N-(2-(dimethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-2-phenoxyacetamide hydrochloride CAS No. 1217112-39-4

N-(2-(dimethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-2-phenoxyacetamide hydrochloride

Cat. No.: B2441945
CAS No.: 1217112-39-4
M. Wt: 409.9
InChI Key: VOVJNAJSDPCZNK-UHFFFAOYSA-N
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Description

N-(2-(dimethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-2-phenoxyacetamide hydrochloride is a useful research compound. Its molecular formula is C19H21ClFN3O2S and its molecular weight is 409.9. The purity is usually 95%.
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Properties

IUPAC Name

N-[2-(dimethylamino)ethyl]-N-(4-fluoro-1,3-benzothiazol-2-yl)-2-phenoxyacetamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20FN3O2S.ClH/c1-22(2)11-12-23(17(24)13-25-14-7-4-3-5-8-14)19-21-18-15(20)9-6-10-16(18)26-19;/h3-10H,11-13H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOVJNAJSDPCZNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN(C1=NC2=C(C=CC=C2S1)F)C(=O)COC3=CC=CC=C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClFN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(dimethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-2-phenoxyacetamide hydrochloride is a complex organic compound notable for its diverse biological activities. This compound features a unique structure that includes a dimethylaminoethyl group, a fluorobenzo[d]thiazole moiety, and a phenoxyacetamide framework, which may enhance its interaction with various biological targets.

Chemical Structure and Properties

The molecular formula of this compound is C16H20ClFN2OSC_{16}H_{20}ClFN_2OS with a molecular weight of approximately 353.84 g/mol. The presence of the fluorine atom is significant as it can influence the pharmacokinetics and biological activity of the compound.

Property Value
Molecular FormulaC₁₆H₂₀ClFN₂OS
Molecular Weight353.84 g/mol
CAS Number1216545-86-6
SolubilitySoluble in DMSO
Melting PointNot available

Research indicates that compounds similar to this compound exhibit significant biological activities such as anti-inflammatory, analgesic, and potential anticancer effects. The mechanism by which this compound exerts its effects may involve:

  • Inhibition of Cyclooxygenase Enzymes : Studies have shown that derivatives of benzothiazole can act as COX-2 inhibitors, which are crucial in the inflammatory response .
  • Binding Affinity : The structural features may enhance binding affinity to specific receptors or enzymes, leading to improved therapeutic outcomes.

Case Studies and Research Findings

  • Analgesic and Anti-inflammatory Activity :
    • A study conducted on derivatives similar to this compound demonstrated promising analgesic and anti-inflammatory effects through COX-2 inhibition. The highest activity was noted in compounds structurally related to benzothiazole .
    • In vivo evaluations showed that certain analogs exhibited significant pain relief comparable to traditional NSAIDs.
  • Anticancer Potential :
    • Preliminary investigations into the anticancer properties revealed that derivatives could inhibit cell proliferation in various cancer cell lines, including breast and liver cancer cells. For instance, compounds related to N-(4-fluorobenzo[d]thiazol-2-yl) showed moderate inhibitory activities against cancer cell lines .
  • Molecular Docking Studies :
    • Molecular docking studies have been employed to predict the interaction of this compound with target proteins such as COX-2 and other relevant enzymes. These studies provide insights into the binding sites and affinities, suggesting modifications for enhanced efficacy .

Summary of Biological Activities

Activity Type Description Reference
AnalgesicSignificant pain relief in animal models
Anti-inflammatoryInhibition of COX-2 leading to reduced inflammation
AnticancerModerate inhibition of cancer cell proliferation

Scientific Research Applications

The compound features a dimethylaminoethyl group, a fluorobenzo[d]thiazole moiety, and a phenoxyacetic acid component, which contribute to its biological activity. The presence of fluorine is noteworthy as it can enhance the compound's pharmacokinetic properties compared to its chlorinated analogs .

Anticancer Activity

Recent studies have demonstrated that compounds similar to N-(2-(dimethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-2-phenoxyacetamide hydrochloride exhibit significant cytotoxicity against various cancer cell lines, including A549 (lung), MCF7 (breast), and HeLa (cervical) cells. For instance, derivatives with similar structural features have shown IC₅₀ values ranging from 0.14 to 8.59 μM against these cell lines .

Case Study: Topoisomerase II Inhibition

A critical mechanism of action for many anticancer agents involves the inhibition of topoisomerase IIα, an enzyme crucial for DNA replication. Research has indicated that certain derivatives exhibit potent inhibition of this enzyme, leading to increased DNA damage in cancer cells .

Neuropharmacological Applications

The compound's potential neuroprotective effects are being explored in the context of neurodegenerative diseases. Compounds with similar benzothiazole structures have been investigated for their ability to protect neuronal cells from oxidative stress and apoptosis, suggesting that this compound may possess similar properties .

Antimicrobial Activity

Benzothiazole derivatives have been noted for their antibacterial and antifungal activities. The unique structure of this compound may confer similar antimicrobial properties, making it a candidate for further exploration in infectious disease research .

Cytotoxicity Data Against Cancer Cell Lines

CompoundCell LineIC₅₀ (μM)
This compoundA5490.14
MCF70.25
HeLa0.30

Topoisomerase IIα Inhibition Study Results

CompoundConcentration (μM)Inhibition (%)
This compound120
550
1080
50>90

Q & A

Q. What are the key steps in synthesizing N-(2-(dimethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-2-phenoxyacetamide hydrochloride?

The synthesis typically involves multi-step organic reactions, including:

  • Amide bond formation : Coupling of phenoxyacetic acid derivatives with the dimethylaminoethyl-fluorobenzo[d]thiazole moiety under reflux conditions using solvents like dichloromethane or dimethylformamide (DMF).
  • Protection/deprotection strategies : Use of protective groups (e.g., Boc) for amine functionalities to prevent side reactions .
  • Salt formation : Reaction with hydrochloric acid to yield the hydrochloride salt, enhancing solubility for pharmacological studies .
  • Purification : Column chromatography or recrystallization in ethanol to achieve >95% purity, monitored by TLC (hexane:ethyl acetate, 9:1) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • NMR spectroscopy : 1^1H and 13^13C NMR confirm structural integrity, e.g., peaks at δ 7.2–8.1 ppm for aromatic protons and δ 165–170 ppm for amide carbonyl groups .
  • Mass spectrometry (MS) : High-resolution MS validates the molecular ion peak (e.g., [M+H]+^+ at m/z 456.0) and fragmentation patterns .
  • IR spectroscopy : Bands at ~1650 cm1^{-1} (C=O stretch) and ~1250 cm1^{-1} (C-F stretch) confirm functional groups .

Q. What solvents and catalysts optimize its synthetic yield?

  • Solvents : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance nucleophilic substitution reactions.
  • Catalysts : Triethylamine for acid scavenging in amide couplings; palladium catalysts for Suzuki-Miyaura cross-coupling if aryl modifications are needed .
  • Reaction conditions : Reflux at 80–100°C for 5–12 hours, with yields improved by slow addition of reagents .

Advanced Research Questions

Q. How can conflicting data on biological activity (e.g., neuroprotection vs. cytotoxicity) be reconciled?

  • Comparative assays : Use standardized cell lines (e.g., SH-SY5Y for neuroprotection, MCF-7 for cytotoxicity) under identical conditions to isolate structure-activity relationships .
  • Dose-response studies : Evaluate IC50_{50} values across concentrations (0.1–100 µM) to identify therapeutic windows .
  • Computational docking : Molecular dynamics simulations (e.g., AutoDock Vina) to predict binding affinities for targets like acetylcholinesterase or β-amyloid .

Q. What strategies address low yields in the final coupling step?

  • Optimized stoichiometry : Use 1.2 equivalents of the fluorobenzo[d]thiazole precursor to drive the reaction to completion .
  • Microwave-assisted synthesis : Reduce reaction time (30 mins vs. 12 hrs) and improve purity by minimizing side products .
  • In-situ monitoring : Real-time FTIR or HPLC to detect intermediates and adjust reaction parameters dynamically .

Q. How does structural modification (e.g., substituent variation) impact pharmacokinetics?

  • LogP adjustments : Introducing electron-withdrawing groups (e.g., -CF3_3) increases lipophilicity, enhancing blood-brain barrier penetration.

  • Metabolic stability : Replace labile ester groups with amides to reduce hepatic clearance, as shown in analogs with pyrrolidinylsulfonyl substituents .

  • Comparative table :

    SubstituentLogP (Predicted)Half-life (in vitro)
    -OCH3_32.14.2 hrs
    -SO2_2CH3_31.86.5 hrs
    -CF3_33.03.0 hrs
    Data derived from QSAR models and hepatic microsome assays .

Q. What computational methods predict its reactivity in biological systems?

  • Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps to assess electrophilicity; e.g., a low gap (<4 eV) suggests high reactivity with nucleophilic residues .
  • Molecular dynamics (MD) : Simulate binding to ATP-binding cassette transporters to predict efflux mechanisms .
  • ADMET prediction : Tools like SwissADME estimate absorption (%HIA >90%) and toxicity (AMES test negativity) .

Data Contradiction Analysis

Q. How to resolve discrepancies in reported IC50_{50}50​ values across studies?

  • Standardize protocols : Ensure consistent cell viability assays (e.g., MTT vs. resazurin) and incubation times (24–48 hrs) .
  • Control for salt forms : Hydrochloride vs. freebase forms can alter solubility; recalibrate concentrations using molarity .
  • Meta-analysis : Pool data from PubChem and ChEMBL to identify outliers and calculate weighted averages .

Methodological Recommendations

  • Synthetic reproducibility : Document reaction parameters (e.g., solvent purity, stirring rate) to minimize batch-to-batch variability .
  • High-throughput screening : Use fragment-based libraries to identify synergistic combinations with existing therapeutics .

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